2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(3-methoxypyrazin-2-yl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(5-6-13)7-8-9(14-2)11-4-3-10-8/h3-4,13H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKHTBZBOWYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol typically involves the reaction of 3-methoxy-pyrazine with an appropriate amine and an alcohol. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: 3-methoxy-pyrazine, methylamine, and ethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
- Difference: Lacks the methyl group on the amino nitrogen.
- Impact : Reduced steric hindrance and altered hydrogen-bonding capacity compared to the target compound.
- Applications : Used in secondary amine synthesis () .
(3-Methylpyrazin-2-yl)methanol
- Structure : Pyrazine with a hydroxymethyl (-CH₂OH) and methyl group.
- Properties : Polar due to -CH₂OH, enhancing solubility in polar solvents () .
- Applications : Intermediate in agrochemicals and pharmaceuticals.
2-[5-Amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethanol
- Structure: Pyrazole ring substituted with phenyl and ethanolamine groups.
- Applications: Potential biological activity due to the pyrazole core () .
Physicochemical Properties
Notes:
- The target compound’s hydroxymethyl group increases hydrophilicity compared to alkylpyrazines (e.g., 2-Ethyl-3-methylpyrazine).
- Thermodynamic properties of amino ethanols (e.g., vaporization enthalpy) are critical for pharmaceutical formulation () .
Key Findings :
- The target compound’s ethanolamine side chain enables receptor binding, similar to neurotensin agonists () .
- Imidazo[1,2-a]pyrazines demonstrate distinct antibacterial mechanisms due to their fused ring system () .
Critical Analysis :
Biological Activity
2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol is a complex organic compound that features a pyrazine ring substituted with a methoxy group and an aminoethanol moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound suggest diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 170.20 g/mol. The structure incorporates a pyrazine core, which is often associated with various biologically active compounds, enhancing its potential interactions in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pyrazine Ring | Contributes to the compound's reactivity |
| Methoxy Group | Enhances solubility and stability |
| Aminoethanol Moiety | Provides potential for ligand interactions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It acts as a ligand, binding to specific enzymes or receptors, which can modulate their activity and influence biochemical pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction processes.
- Gene Expression Regulation : The compound may influence transcription factors, affecting gene expression related to cell proliferation and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound against various bacterial strains. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound may serve as a potential therapeutic agent in treating bacterial infections.
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits cancer cell proliferation by inducing apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 10 µM |
The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to cell cycle arrest in the G2/M phase.
Case Studies
- Study on Antimicrobial Activity : A recent study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC value, suggesting its potential as an alternative treatment option for resistant strains.
- Anticancer Mechanism Investigation : Another study focused on the anticancer effects of this compound on various cancer cell lines. The research utilized flow cytometry to analyze apoptosis and revealed that the compound significantly increased apoptotic cell populations compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol, and how can reaction yields be maximized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 3-methoxy-pyrazine derivatives are reacted with methylaminoethanol precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol). Key steps include stoichiometric control of reagents (e.g., 2-bromoethanol and triethylamine as a base) and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) . To maximize yields, reaction time and temperature must be tightly controlled (e.g., 100°C for 2 hours with inert gas purging to prevent oxidation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substitution patterns (e.g., methoxy and pyrazine protons resonate at δ 3.9–4.1 ppm and δ 8.5–9.0 ppm, respectively) .
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ESI+ mode with m/z calculated for C10H16N3O2: 226.1195) .
- HPLC-PDA (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by AUC) .
Q. What solvents and conditions are suitable for its storage and handling?
- Methodology : The compound is hygroscopic and light-sensitive. Store under nitrogen at –20°C in amber vials. Use anhydrous ethanol or DMSO for solubilization, avoiding aqueous buffers (risk of hydrolysis at the pyrazine ring) .
Advanced Research Questions
Q. How can computational thermodynamics predict its vaporization enthalpy and solubility?
- Methodology : Apply the "centerpiece" approach by comparing it to structurally analogous amino-alcohols (e.g., 2-(methyl-amino)-ethanol). Calculate intramolecular hydrogen bonding contributions using Gaussian09 at the B3LYP/6-311+G(d,p) level. Validate predictions with experimental vapor pressure measurements (e.g., transpiration method) and correlate with Hansen solubility parameters .
Q. What strategies resolve contradictions in reported biological activities (e.g., receptor agonism vs. antagonism)?
- Methodology :
- Dose-response assays : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects.
- Structural analogs : Compare with derivatives lacking the methoxy-pyrazine group to isolate pharmacophore contributions .
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., neurotensin receptor 1), focusing on hydrogen bonding with Ser324 and hydrophobic contacts with Phe344 .
Q. How can chiral separation be achieved for its stereoisomers?
- Methodology : Employ chiral stationary-phase HPLC (e.g., Chiralpak® OD-H column) with methanol/CO2-based mobile phases. Optimize resolution by adjusting column temperature (30–40°C) and modifier concentration (20–30% methanol). Validate enantiomeric excess (>98%) via circular dichroism spectroscopy .
Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology :
- Microwave-assisted synthesis : Reduces side reactions (e.g., N-alkylation vs. O-alkylation) by enabling rapid, uniform heating .
- Flow chemistry : Minimizes intermediate degradation via continuous processing (residence time <5 minutes at 120°C) .
- In situ FTIR monitoring : Tracks reaction progress to halt at optimal conversion (~85%) and avoid over-alkylation .
Methodological Contradictions and Resolutions
Q. Why do reported yields vary widely (18% vs. 88%) in similar synthetic protocols?
- Analysis : Lower yields (18%) often result from incomplete purification (e.g., silica gel vs. reverse-phase chromatography) or competing side reactions (e.g., hydrolysis of the pyrazine ring under acidic conditions). Protocols using anhydrous solvents and inert atmospheres report higher yields .
Q. How to reconcile discrepancies in predicted vs. experimental thermodynamic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
